Anticancer Activity: Studies show that N-(2-Cyanophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide demonstrates significant antitumor activity against various cancer cell lines, including human colon carcinoma (HCT-116), chronic myeloid leukemia (K562), human promyelocytic leukemia (HL-60), human cervical cancer (HeLa), and breast cancer (MCF-7) []. This activity is attributed to its ability to inhibit tumor cell viability and reduce tumor volume, suggesting potential as a novel anticancer agent.
Glucagon Receptor Antagonist: Some studies highlight the potential of cyanothiophene acetamides, structurally similar to N-(2-Cyanophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide, as glucagon receptor antagonists []. This suggests possible applications in treating metabolic disorders such as type 2 diabetes, where modulating glucagon signaling is crucial.
CAS No.: 142697-76-5
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 2365156-60-9
CAS No.: 31520-97-5
CAS No.: 67124-09-8